molecular formula C19H18N2O4 B2917380 N1-([2,2'-bifuran]-5-ylmethyl)-N2-phenethyloxalamide CAS No. 2034339-84-7

N1-([2,2'-bifuran]-5-ylmethyl)-N2-phenethyloxalamide

Cat. No.: B2917380
CAS No.: 2034339-84-7
M. Wt: 338.363
InChI Key: GFIJYJAWVGRTOV-UHFFFAOYSA-N
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Description

N1-([2,2'-Bifuran]-5-ylmethyl)-N2-phenethyloxalamide is a synthetic organic compound featuring a bifuran core linked to a phenethyl group via an oxalamide bridge. The oxalamide functional group can act as a hydrogen bond donor and acceptor, which may facilitate specific interactions with biological targets. The bifuran scaffold is a privileged structure in medicinal chemistry, often associated with diverse biological activities. This compound is intended for research and development purposes only. It is suited for various applications, including use as a building block in organic synthesis, a key intermediate in the development of novel pharmacologically active molecules, or a candidate for hit-to-lead optimization in drug discovery campaigns. Researchers can utilize it to explore structure-activity relationships (SAR), particularly in projects targeting enzymes or receptors where the oxalamide moiety can play a critical role in binding affinity. The product is strictly for research use and is not approved for human or veterinary diagnostic, therapeutic, or any other consumer-related applications.

Properties

IUPAC Name

N'-[[5-(furan-2-yl)furan-2-yl]methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-18(20-11-10-14-5-2-1-3-6-14)19(23)21-13-15-8-9-17(25-15)16-7-4-12-24-16/h1-9,12H,10-11,13H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIJYJAWVGRTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-([2,2’-bifuran]-5-ylmethyl)-N2-phenethyloxalamide typically involves the following steps:

    Formation of the bifuran moiety: The bifuran unit can be synthesized through a palladium-catalyzed cross-coupling reaction between 2-furylboronic acid and 5-bromo-2-furaldehyde.

    Oxalamide formation: The oxalamide linkage is formed by reacting oxalyl chloride with the appropriate amine precursors. In this case, the reaction involves the condensation of 5-ylmethylamine and phenethylamine with oxalyl chloride under anhydrous conditions.

Industrial Production Methods

Industrial production of N1-([2,2’-bifuran]-5-ylmethyl)-N2-phenethyloxalamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of efficient catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N1-([2,2’-bifuran]-5-ylmethyl)-N2-phenethyloxalamide undergoes various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form corresponding furanones.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The phenethyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N1-([2,2’-bifuran]-5-ylmethyl)-N2-phenethyloxalamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1-([2,2’-bifuran]-5-ylmethyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that are involved in biochemical pathways.

    Pathways: Modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The polarizability and electronic properties of N1-([2,2'-bifuran]-5-ylmethyl)-N2-phenethyloxalamide are best contextualized by comparing it to derivatives in the DPTM series (designated in ), which share structural motifs such as π-linkers and substituents. Below is a detailed analysis:

Table 1: Polarizability (<α>) of this compound and Analogues

Compound First π-Linker Second π-Linker <α> (a.u.)
Target Compound 2,2'-Bifuran Phenethyl 645.71
DPTM-5 5,5′-Dimethyl-2,2′-bifuran 2,5-Dimethylfuran 677.51
DPTM-6 5,5′-Dimethyl-2,2′-bifuran 2,5-Dimethyloxazole 668.19
DPTM-1 5-Dimethylfuro[3,2-b]furan 2,5-Dimethylfuran 663.48
DPTM-3 2,5-Dimethyloxazolo[5,4-d]oxazole 2,5-Dimethylfuran 640.19
DPTM-7 2,2′-Dimethyl-5,5′-bioxazole 2,5-Dimethylfuran 625.88
DPTM-11 2,5-Dimethylbenzo[d]oxazole 2,5-Dimethylfuran 595.48

Key Findings:

Impact of Bifuran Linkers :

  • Compounds with 5,5′-dimethyl-2,2′-bifuran as the first π-linker (e.g., DPTM-5 and DPTM-6) exhibit higher polarizability (>665 a.u.) compared to the target compound (645.71 a.u.). This suggests that methyl substituents on the bifuran enhance electron delocalization, increasing <α> .
  • The target compound’s unsubstituted bifuran linker may reduce conjugation efficiency, lowering its polarizability relative to methylated analogues.

Role of Second π-Linker :

  • The phenethyl group in the target compound introduces steric and electronic effects distinct from the 2,5-dimethylfuran or 2,5-dimethyloxazole groups in DPTM derivatives. For instance, DPTM-6 (with oxazole as the second linker) achieves <α> = 668.19 a.u., highlighting oxazole’s superior electron-withdrawing capacity compared to phenethyl .

Heterocyclic Variations :

  • Replacement of bifuran with oxazolo-oxazole (DPTM-3) or benzo[d]oxazole (DPTM-11) reduces polarizability significantly (<640 a.u.), emphasizing the bifuran’s superiority in supporting charge transfer .

Comparative Ranking :
The target compound’s polarizability (645.71 a.u.) places it mid-range among analogues. It outperforms oxazole/benzofuran-containing derivatives (DPTM-3, DPTM-11) but underperforms methylated bifuran derivatives (DPTM-5, DPTM-6).

Structural and Electronic Insights

  • Conjugation Pathways : The bifuran core in the target compound enables extended π-conjugation, but the absence of methyl groups limits its electron-donating capacity. This contrasts with DPTM-5/DPTM-6, where methyl groups enhance resonance stabilization .
  • Steric Effects : The phenethyl group may introduce torsional strain, disrupting planarization of the oxalamide backbone and reducing polarizability compared to smaller substituents (e.g., dimethylfuran).

Research Implications

The data underscore the importance of π-linker engineering in tuning polarizability. For instance:

  • Methylation of bifuran (DPTM-5) improves <α> by ~5% over the target compound.
  • Substituting phenethyl with oxazole (DPTM-6) yields a ~3.5% increase in <α>.

These insights are critical for designing NLO materials with tailored electronic properties.

Biological Activity

N1-([2,2'-bifuran]-5-ylmethyl)-N2-phenethyloxalamide is a synthetic organic compound that has recently gained attention in various fields of scientific research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

1. Chemical Structure and Properties

This compound is characterized by the presence of a bifuran moiety linked to an oxalamide structure, which contributes to its unique chemical properties. The molecular formula is C19H18N2O4C_{19}H_{18}N_2O_4 with a molecular weight of approximately 338.4 g/mol. Its structural features allow for interactions with various biological targets.

2. Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of Bifuran Moiety : This can be achieved through palladium-catalyzed cross-coupling reactions.
  • Oxalamide Formation : The oxalamide linkage is formed by reacting oxalyl chloride with appropriate amine precursors under controlled conditions.

Table 1: Summary of Synthesis Steps

StepDescription
1. Bifuran SynthesisPalladium-catalyzed cross-coupling
2. Oxalamide FormationReaction with oxalyl chloride

3.1 Anticancer Properties

Research has indicated that this compound exhibits potential anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, suggesting its role as a potential chemotherapeutic agent.

3.2 Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory activities. It appears to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Enzymatic Targets : The bifuran moiety may interact with enzymes involved in metabolic pathways.
  • Receptor Modulation : The oxalamide group facilitates binding to receptors that regulate cellular signaling pathways related to inflammation and cell growth.

5. Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Activity : A recent study demonstrated that this compound significantly reduced tumor growth in xenograft models, indicating its potential as an anticancer drug.
  • Anti-inflammatory Study : Another research project revealed that the compound effectively reduced markers of inflammation in animal models of arthritis, supporting its application in treating inflammatory diseases.

Table 2: Summary of Research Findings

Study FocusFindings
Anticancer ActivityReduced tumor growth in xenograft models
Anti-inflammatory EffectsDecreased inflammation markers in arthritis models

6. Conclusion

This compound shows promising biological activity with potential applications in cancer therapy and anti-inflammatory treatments. Its unique chemical structure allows for diverse interactions within biological systems, warranting further investigation into its therapeutic potential.

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